molecular formula C22H15F3N2S B12273785 4-Phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline

4-Phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline

Cat. No.: B12273785
M. Wt: 396.4 g/mol
InChI Key: RWACURPBCFFMBA-UHFFFAOYSA-N
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Description

4-Phenyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)quinazoline is a complex organic compound that features a quinazoline core substituted with phenyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)quinazoline typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as palladium and specific solvents like toluene or dichloromethane to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)quinazoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .

Scientific Research Applications

4-Phenyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)quinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-phenyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes, which are crucial for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenyl isocyanate
  • 2-(Trifluoromethyl)phenylboronic acid
  • 3-(Trifluoromethyl)phenyl-substituted anthracene derivatives

Uniqueness

4-Phenyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)quinazoline stands out due to its unique combination of a quinazoline core with phenyl and trifluoromethyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H15F3N2S

Molecular Weight

396.4 g/mol

IUPAC Name

4-phenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]quinazoline

InChI

InChI=1S/C22H15F3N2S/c23-22(24,25)17-10-6-7-15(13-17)14-28-21-26-19-12-5-4-11-18(19)20(27-21)16-8-2-1-3-9-16/h1-13H,14H2

InChI Key

RWACURPBCFFMBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)SCC4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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